![molecular formula C10H8BrN3O2 B6344444 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240567-60-5](/img/structure/B6344444.png)
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring and a nitro group at the third position
Mechanism of Action
Target of Action
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their effects . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, benzyl alcohol, is brominated to form 2-bromobenzyl bromide.
Nitration: The brominated compound undergoes nitration to introduce the nitro group.
Cyclization: The nitrated intermediate is then cyclized with hydrazine to form the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-[(2-Bromophenyl)methyl]-3-amino-1H-pyrazole.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the biological activity of the compound and its derivatives to understand their interactions with biological targets.
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-[(2-Chlorophenyl)methyl]-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[(2-Bromophenyl)methyl]-3-amino-1H-pyrazole:
3-Nitro-1H-pyrazole: Lacks the bromophenyl group, making it less complex but also potentially less versatile in applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSFUVDRANFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
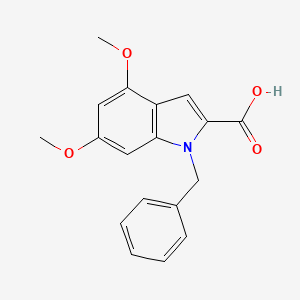
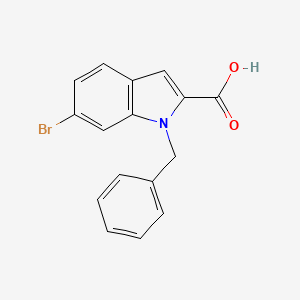
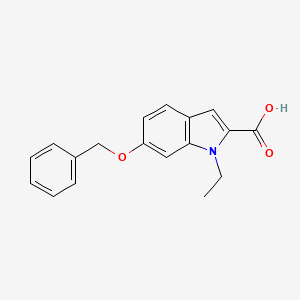
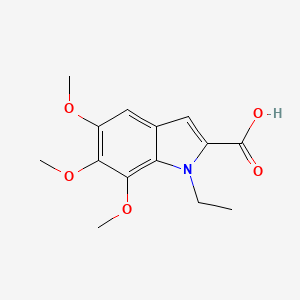
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)
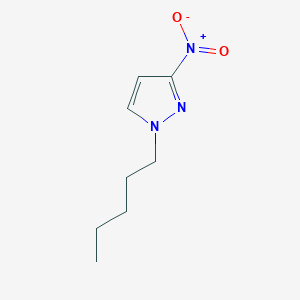
![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)
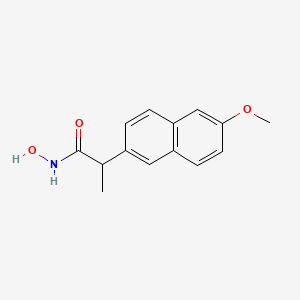
![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)
